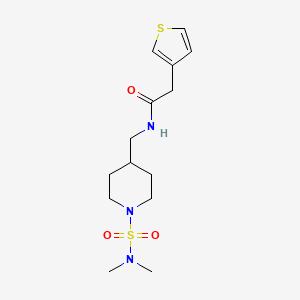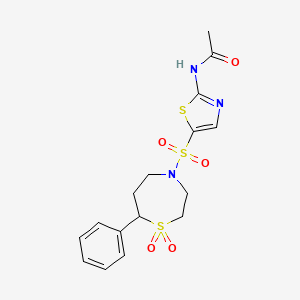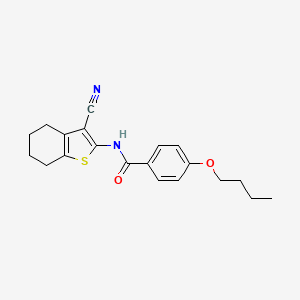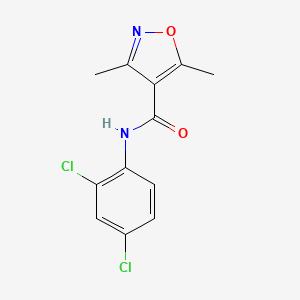
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide, also known as DT-010, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide exerts its therapeutic effects through various mechanisms such as inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. In cancer cells, N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In neurodegenerative diseases, N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide has been shown to modulate the expression of various proteins such as Bcl-2 and Bax, which are involved in apoptosis and cell death.
Biochemical and Physiological Effects:
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit tumor growth and metastasis. In neurodegenerative diseases, N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide has been shown to improve cognitive function and reduce neuronal damage. In inflammation, N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide has several advantages for lab experiments such as its high purity and stability, as well as its ability to target multiple pathways. However, one limitation of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide research, such as exploring its potential in combination therapy with other drugs, optimizing its pharmacokinetics and pharmacodynamics, and developing novel formulations for improved delivery. Additionally, further studies are needed to investigate the safety and toxicity of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide in vivo and its potential for clinical application.
In conclusion, N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide is a promising chemical compound that has shown potential therapeutic properties in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide and its application in clinical settings.
Métodos De Síntesis
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide can be synthesized through a multi-step process involving the reaction of piperidine with thiophene-3-carboxylic acid, followed by the addition of N,N-dimethylsulfamoyl chloride and acetic anhydride. The resulting compound is then purified through various methods such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide has been studied for its potential therapeutic properties in various fields such as oncology, neurology, and inflammation. In oncology, N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis through various mechanisms. In neurology, N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide has been studied for its neuroprotective effects and potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation, N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S2/c1-16(2)22(19,20)17-6-3-12(4-7-17)10-15-14(18)9-13-5-8-21-11-13/h5,8,11-12H,3-4,6-7,9-10H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUWBVVLEUKOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-tert-butylphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2512967.png)


![1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one](/img/structure/B2512975.png)
![N-(3,4-dimethoxybenzyl)-4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2512976.png)
![2-[(2Z)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2512978.png)
![3-[(2-chlorophenyl)sulfonyl]-1-ethyl-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2512981.png)




![N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]biphenyl-4-amine](/img/structure/B2512987.png)

